3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride
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Overview
Description
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride typically involves the reaction of 3,5-dimethyl-4-methoxy-pyridine with chlorinating agents. One common method includes dissolving 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine in toluene, followed by the dropwise addition of a toluene solution of triphosgene at 0 to 10°C. After the reaction is complete, a small amount of methanol is added dropwise, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is studied for its potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pyridoxal hydrochloride: Similar in structure but with different functional groups, used in vitamin B6 metabolism.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: A closely related compound with a chloromethyl group instead of a hydroxymethyl group.
Uniqueness
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6-4-10-8(5-11)7(2)9(6)12-3;/h4,11H,5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZLOVCSHPNYIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96300-88-8 |
Source
|
Record name | 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096300888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12J3Y7ODO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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